

An In-depth Technical Guide to the Synthesis and Characterization of Dibromoacetonitrile

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Compound of Interest

Compound Name: *Dibromoacetonitrile*

Cat. No.: *B109444*

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Abstract

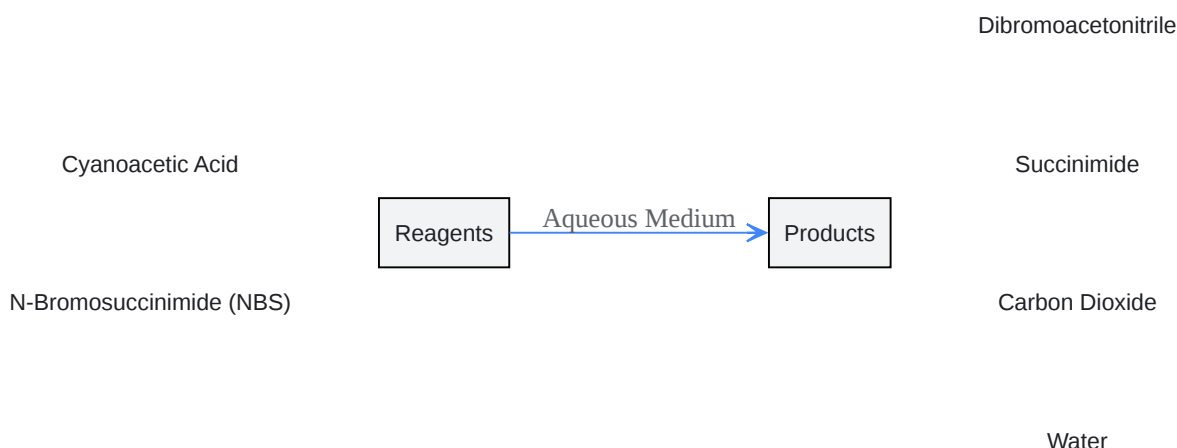
Dibromoacetonitrile (DBAN), a halogenated nitrile, is a compound of interest due to its prevalence as a disinfection byproduct in drinking water and its utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of **dibromoacetonitrile**. It includes a well-established experimental protocol for its preparation, a thorough compilation of its physicochemical properties, and a multi-faceted spectroscopic analysis for its unambiguous identification and quality control. This document is intended to serve as a valuable resource for researchers in environmental science, toxicology, and synthetic chemistry, as well as professionals involved in drug discovery and development where halogenated intermediates are often employed.

Synthesis of Dibromoacetonitrile

A common and reliable method for the laboratory-scale synthesis of **dibromoacetonitrile** involves the reaction of cyanoacetic acid with N-bromosuccinimide (NBS).^{[1][2]} This method is advantageous due to its relatively mild conditions and good yields.

Reaction Scheme

The overall reaction can be depicted as follows:



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Caption: Reaction scheme for the synthesis of **dibromoacetonitrile**.

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

- Cyanoacetic acid (0.75 mole)
- N-Bromosuccinimide (1.5 moles)
- Water
- Methylene chloride
- 5% Sodium hydroxide solution
- Anhydrous sodium sulfate

Procedure:

- In a 2-liter beaker, dissolve 63.8 g (0.75 mole) of cyanoacetic acid in 750 mL of cold water.
- With vigorous mechanical stirring, add 267 g (1.5 moles) of N-bromosuccinimide in portions over approximately 6 minutes. The reaction is slightly exothermic, and **dibromoacetonitrile** will begin to separate as a heavy oil.
- Continue stirring for about 20 minutes to complete the reaction.
- Place the beaker in an ice bath and allow it to cool for 2 hours. This will cause the succinimide byproduct to precipitate.
- Collect the precipitated succinimide by filtration through a large Büchner funnel and wash it with six 50-mL portions of methylene chloride.
- Separate the lower organic layer from the filtrate and extract the aqueous phase with two 25-mL portions of methylene chloride.
- Combine the organic layer and the extracts. Wash the combined organic phase vigorously with 50 mL of a 5% sodium hydroxide solution, followed by three 80-mL portions of water.
- Dry the organic layer over 10 g of anhydrous sodium sulfate for several hours. It is advisable to protect the solution from light by wrapping the flask with aluminum foil.^[1]
- Remove the methylene chloride by distillation at atmospheric pressure, heating the distillation pot to 75°C.
- Distill the remaining colorless oil under reduced pressure. Collect the **dibromoacetonitrile** fraction at 70–72°C/20 mmHg.

Expected Yield: 112–129 g (75–87%).^[1]

Characterization of Dibromoacetonitrile

A thorough characterization is essential to confirm the identity and purity of the synthesized **dibromoacetonitrile**. This involves the determination of its physical properties and analysis using various spectroscopic techniques.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **dibromoacetonitrile**.

Property	Value	Reference
Molecular Formula	C ₂ HBr ₂ N	[3]
Molecular Weight	198.84 g/mol	[3]
Appearance	Colorless to pale-yellow liquid	[2]
Odor	Organohalide odor	[2]
Density	2.369 g/cm ³ at 20°C	[2]
Boiling Point	169°C at 760 mmHg; 68°C at 24 mmHg	[2]
Refractive Index (n _D ²⁵)	1.540–1.542	[1]
Solubility	Slightly soluble in water	[2]
Vapor Pressure	0.3 mmHg at 25°C	[2]
log P (Octanol/Water)	0.420	[2]

Spectroscopic Analysis

Spectroscopic methods provide a fingerprint of the molecule, allowing for structural elucidation and confirmation.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For **dibromoacetonitrile**, both ¹H and ¹³C NMR are informative.

Nucleus	Chemical Shift (δ , ppm)	Solvent	Multiplicity	Assignment
^1H	~6.5	CDCl_3	Singlet	-CHBr ₂
^{13}C	~115	CD_2Cl_2	Singlet	-CN
^{13}C	~25	CD_2Cl_2	Singlet	-CHBr ₂

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **dibromoacetonitrile** exhibits characteristic absorption bands.

Frequency (cm^{-1})	Intensity	Assignment
~2260	Medium	$\text{C}\equiv\text{N}$ stretch
~1220	Strong	C-H bend
~700-800	Strong	C-Br stretch

Data interpreted from typical values for nitriles and halogenated alkanes.

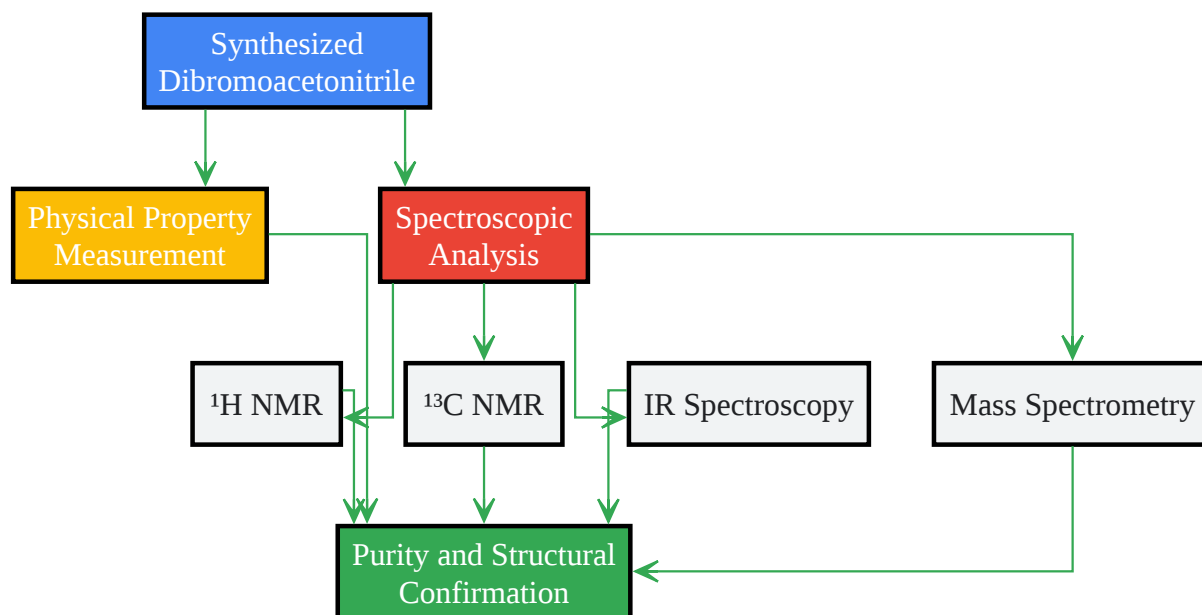
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The electron ionization (EI) mass spectrum of **dibromoacetonitrile** shows a characteristic pattern due to the isotopic abundance of bromine (^{79}Br and ^{81}Br).

m/z	Relative Intensity	Assignment
197/199/201	Moderate	$[\text{M}]^+$ (Molecular ion)
118/120	High	$[\text{M}-\text{Br}]^+$
39	High	$[\text{CH}_2\text{N}]^+$

The presence of two bromine atoms results in a characteristic isotopic cluster for the molecular ion and bromine-containing fragments with a ratio of approximately 1:2:1.

Characterization Workflow

The logical flow for the characterization of synthesized **dibromoacetonitrile** is outlined below.



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